
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is an organic compound that features a benzonitrile group attached to a 1,3-dithiane ring, which is further substituted with a heptyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile typically involves the formation of the 1,3-dithiane ring followed by its attachment to the benzonitrile group. One common method involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the dithiane ring . The heptyl chain can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) are commonly used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential neuroprotective and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The dithiane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Known for its neuroprotective activity.
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: Exhibits similar fluorescence properties.
4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile: Another structurally related compound used in research.
Uniqueness
4-(5-Heptyl-1,3-dithian-2-YL)benzonitrile is unique due to its combination of a dithiane ring and a benzonitrile group, which imparts distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Propiedades
Número CAS |
86570-92-5 |
|---|---|
Fórmula molecular |
C18H25NS2 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
4-(5-heptyl-1,3-dithian-2-yl)benzonitrile |
InChI |
InChI=1S/C18H25NS2/c1-2-3-4-5-6-7-16-13-20-18(21-14-16)17-10-8-15(12-19)9-11-17/h8-11,16,18H,2-7,13-14H2,1H3 |
Clave InChI |
PGCJNLFQHSKNPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1CSC(SC1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


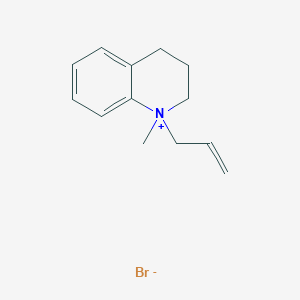
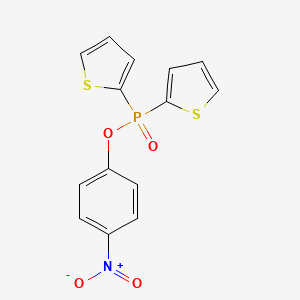

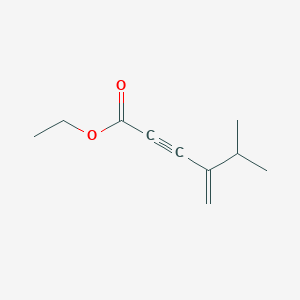

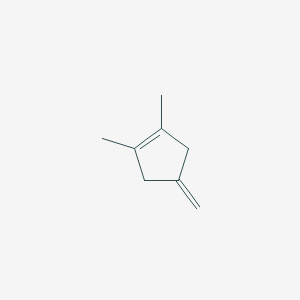
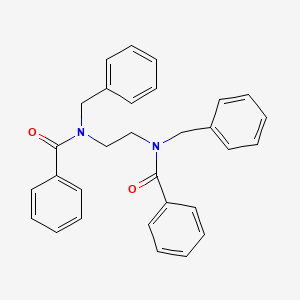
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
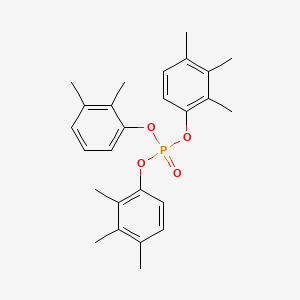

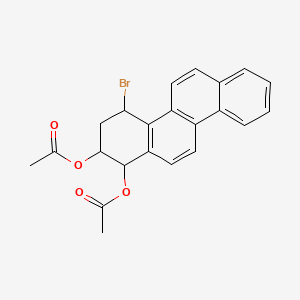

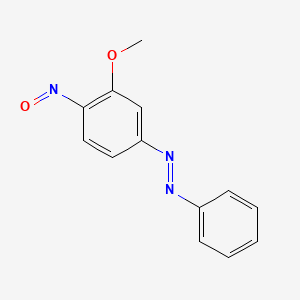
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
